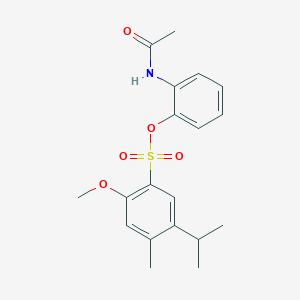

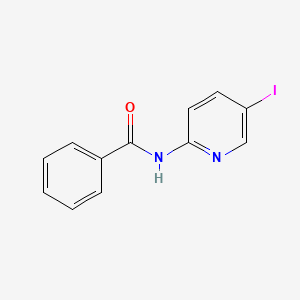

N-(5-iodopyridin-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-iodopyridin-2-yl)benzamide” is an organic compound with the molecular formula C12H9IN2O and a molecular weight of 324.116 . It belongs to the class of organic compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)benzamides, including this compound, has been achieved through various methods. One such method involves the Michael addition amidation reaction of 2-aminopyridine and nitroolefins, catalyzed by a bimetallic metal–organic framework material . Another method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a 5-iodopyridin-2-yl group . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Benzamides, including this compound, can participate in various chemical reactions. For instance, they can be synthesized through the direct condensation of carboxylic acids and amines . The exact chemical reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis

This compound is an organic compound with a molecular weight of 324.116 . The physical and chemical properties of benzamides, in general, are influenced by their polar nature and their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Dopamine D2 Receptor Studies

Research involving benzamide derivatives, including N-(5-iodopyridin-2-yl)benzamide, has shown their potential in studying dopamine D2 receptors. Specifically, certain benzamide compounds have been developed for positron emission tomography (PET) imaging studies of the D2 receptors, indicating a promising application in neurological research (Mach et al., 1993).

Biological Evaluation in Medicinal Chemistry

Benzamide derivatives have been synthesized and screened for potential biological applications, particularly in the field of medicinal chemistry. These compounds, including variations of this compound, have shown potential for binding nucleotide protein targets, indicating their significance in drug chemistry (Saeed et al., 2015).

Pharmacokinetics and Anti-Fibrosis Applications

Research has been conducted on the pharmacokinetics and tissue distribution of benzamide derivatives, with findings suggesting their potential as effective oral anti-fibrotic drugs. This includes studies on compounds similar to this compound and their effects on renal and hepatic fibrosis (Kim et al., 2008).

Neuroleptic Activity of Benzamides

Research has been done on benzamides and their neuroleptic activity, providing insights into the potential psychiatric applications of these compounds. This includes the synthesis and evaluation of benzamide derivatives, potentially including this compound, for their effects on neuroleptic disorders (Iwanami et al., 1981).

Glycine Transporter 1 Imaging

Benzamide derivatives have been evaluated as SPECT imaging agents for glycine transporter 1 (GlyT1), which is significant in neurological research. This includes the synthesis of specific benzamide compounds for inhibitory activity studies (Fuchigami et al., 2011).

Antibacterial Activity

Certain benzamide compounds, derived from similar structures to this compound, have shown antibacterial activity against both gram-positive and gram-negative bacteria. This suggests their potential application in developing new antibacterial agents (Adam et al., 2016).

Melanoma Imaging and Therapy

Radioiodinated benzamide derivatives have been studied for their use in melanoma imaging and therapy. These compounds, including those related to this compound, have shown high uptake in melanoma, indicating potential for diagnostic and therapeutic applications (Eisenhut et al., 2000).

Zukünftige Richtungen

Benzamides, including N-(5-iodopyridin-2-yl)benzamide, have been widely used in various fields such as medicine, industry, biology, and potential drug industries . They have shown promising results in antioxidant and antibacterial activities . Therefore, future research could focus on exploring these properties further and developing new synthesis methods.

Eigenschaften

IUPAC Name |

N-(5-iodopyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXSJMHVAGYSIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide](/img/structure/B2847308.png)

![5-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxybenzamide](/img/structure/B2847310.png)

![N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2847311.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2847315.png)

![3-(2-Bromophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2847318.png)

![2-[(4-Bromo-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2847322.png)

![N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2847324.png)

![2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B2847326.png)